molecular formula C18H17N3O4 B11146406 Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate

Cat. No.: B11146406
M. Wt: 339.3 g/mol
InChI Key: MOQMHXPZTJJUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a methyl ester group, a phenyl group, and an isoxazole ring fused to a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Formation of the Pyridine Ring: The pyridine ring can be constructed via a condensation reaction between a suitable aldehyde and an amine.

    Coupling of the Isoxazole and Pyridine Rings: The isoxazole and pyridine rings are then coupled together through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Methyl Ester Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug design, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity.

Biological Activity

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and related research findings.

Structural Characteristics

The molecular formula of this compound is C18H20N2O3C_{18}H_{20}N_{2}O_{3} with a molecular weight of approximately 353.4 g/mol. The compound features a methyl group, a phenyl ring, and a propanoate moiety, which contribute to its diverse reactivity and potential applications in drug development.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly:

  • Anticancer Properties : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of isoxazolo[5,4-b]pyridine have demonstrated significant cytotoxic effects in vitro and in vivo against human cancer cell lines .
  • Antimicrobial Activity : The compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that structurally related compounds exhibit moderate activity against pathogenic bacteria and fungi, indicating potential for therapeutic use in infectious diseases .

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Molecular docking studies suggest that the compound may bind effectively to key enzymes associated with bacterial resistance mechanisms, enhancing its potential as an antimicrobial agent .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Isoxazole Ring : The initial step involves the synthesis of the isoxazole ring from appropriate precursors.
  • Amide Bond Formation : The coupling of the isoxazole derivative with propanoic acid derivatives forms the desired amide bond.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.

Anticancer Activity

A study evaluating various isoxazolo[5,4-b]pyridine derivatives reported that certain compounds exhibited potent inhibitory effects against cancer cell lines. For example, compound 1a showed significant cytotoxicity both in vitro and in vivo against EAC-bearing mice models . This suggests that this compound could be further explored for its anticancer potential.

Antimicrobial Studies

In vitro assessments revealed that related compounds displayed varying degrees of antimicrobial activity. For instance:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli0.21 μM
Compound BPseudomonas aeruginosa0.25 μM
Compound CCandida speciesModerate activity

These findings indicate that this compound may exhibit similar antimicrobial properties due to its structural features .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 3-[(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]propanoate

InChI

InChI=1S/C18H17N3O4/c1-11-16-13(17(23)19-9-8-15(22)24-2)10-14(20-18(16)25-21-11)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,19,23)

InChI Key

MOQMHXPZTJJUPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.